
Desmethyl Fluvoxamin |A-D-Glucuronid
Übersicht
Beschreibung
DESMETHYL FLUVOXAMINE BETA-D-GLUCURONIDE is a metabolite of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders. This compound is formed through the glucuronidation of desmethyl fluvoxamine, which is the major active metabolite of fluvoxamine. The molecular formula of DESMETHYL FLUVOXAMINE BETA-D-GLUCURONIDE is C20H27F3N2O8, and it has a molecular weight of 480.43 g/mol .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Desmethyl fluvoxamine beta-D-glucuronide is formed through the glucuronidation of desmethyl fluvoxamine, which is itself a major active metabolite of fluvoxamine. The glucuronidation process is critical for the metabolism and elimination of many drugs, enhancing their solubility and facilitating excretion. This compound retains pharmacological activity and may contribute to the overall therapeutic effects observed with fluvoxamine.
Treatment of Psychiatric Disorders
Fluvoxamine, and by extension its metabolites, have been extensively studied for their efficacy in treating various psychiatric conditions:
- Obsessive-Compulsive Disorder: Fluvoxamine has been established as an effective treatment for obsessive-compulsive disorder in both adults and children. Its efficacy is attributed to its ability to increase serotonin levels in the brain, which helps alleviate symptoms associated with OCD .
- Depression and Anxiety Disorders: Fluvoxamine is also prescribed for major depressive disorder and anxiety disorders such as social anxiety disorder and panic disorder. Studies indicate that it has a favorable safety profile compared to other SSRIs .
Potential Role in COVID-19 Treatment
Recent research has highlighted the potential of fluvoxamine, and possibly its metabolites like desmethyl fluvoxamine beta-D-glucuronide, in managing COVID-19 symptoms:
- Clinical Trials: The TOGETHER trial demonstrated that fluvoxamine significantly reduced the risk of hospitalization in patients with symptomatic COVID-19. Participants receiving fluvoxamine showed lower rates of clinical deterioration compared to those on placebo .
- Mechanisms of Action: Fluvoxamine's anti-inflammatory properties may play a role in mitigating severe symptoms associated with COVID-19. It acts as an agonist for the sigma-1 receptor, which is involved in regulating inflammation and may help control viral replication .
Efficacy in Anxiety Disorders
A controlled study reported that fluvoxamine effectively treated anxiety disorders, including panic disorder and social anxiety disorder. Patients demonstrated significant improvements as measured by standardized scales .
Long-term Treatment Outcomes
Research indicates that long-term treatment with fluvoxamine can lead to sustained improvements in patients with obsessive-compulsive disorder without significant adverse effects. A study showed that patients maintained on fluvoxamine experienced continued symptom relief over extended periods .
Data Summary
Wirkmechanismus
Target of action
Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI). It primarily targets the serotonin transporter (SERT) on presynaptic neurons .
Mode of action
This enhances the action of serotonin on 5HT1A autoreceptors .
Biochemical pathways
Fluvoxamine’s action on the serotonin system can affect various biochemical pathways. For example, it can reduce platelet aggregation, decrease mast cell degranulation, interfere with endolysosomal viral trafficking, and regulate inflammation .
Result of action
The increased serotonin activity resulting from Fluvoxamine’s action can lead to reduced symptoms of conditions like depression and obsessive-compulsive disorder (OCD) .
Action environment
Various factors can influence the action of Fluvoxamine. For example, individual differences in metabolism can affect the drug’s efficacy and side effects. Environmental factors such as diet and use of other medications can also play a role .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of DESMETHYL FLUVOXAMINE BETA-D-GLUCURONIDE involves the glucuronidation of desmethyl fluvoxamine. This process typically requires the presence of glucuronic acid or its derivatives under specific reaction conditions. The reaction is catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs), which facilitate the transfer of glucuronic acid to the desmethyl fluvoxamine molecule .
Industrial Production Methods: Industrial production of DESMETHYL FLUVOXAMINE BETA-D-GLUCURONIDE follows similar principles but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling factors such as temperature, pH, and the concentration of reactants. The use of bioreactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: DESMETHYL FLUVOXAMINE BETA-D-GLUCURONIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur, leading to the replacement of specific functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Vergleich Mit ähnlichen Verbindungen
Desmethyl Fluvoxamine: The primary active metabolite of fluvoxamine.
Fluvoxamine: The parent compound, an SSRI used in the treatment of depression and anxiety disorders.
Other SSRIs: Compounds such as sertraline, paroxetine, and citalopram, which also function as selective serotonin reuptake inhibitors.
Uniqueness: DESMETHYL FLUVOXAMINE BETA-D-GLUCURONIDE is unique due to its specific formation through the glucuronidation of desmethyl fluvoxamine. This metabolic pathway distinguishes it from other SSRIs and their metabolites, highlighting its specific role in the pharmacokinetics of fluvoxamine .
Biologische Aktivität
Desmethyl fluvoxamine beta-D-glucuronide is a significant metabolite of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of various psychiatric disorders, including depression and anxiety. This article delves into its biological activity, pharmacokinetics, and implications for therapeutic use.
Overview of Desmethyl Fluvoxamine
Desmethyl fluvoxamine is formed through the metabolic process of fluvoxamine, primarily via cytochrome P450 enzymes, particularly CYP2D6. The glucuronidation process further modifies this metabolite, resulting in desmethyl fluvoxamine beta-D-glucuronide, which is important for its pharmacokinetic properties and biological effects.
Pharmacokinetics
The pharmacokinetic profile of desmethyl fluvoxamine beta-D-glucuronide has been studied extensively. Key findings include:
- Metabolism : Desmethyl fluvoxamine undergoes extensive hepatic metabolism, primarily mediated by CYP2D6 and UGT2B7 enzymes. The glucuronidation process significantly affects the drug's bioavailability and clearance rates .
- Half-life : The half-life of desmethyl fluvoxamine varies among individuals due to genetic polymorphisms in metabolizing enzymes, leading to considerable interindividual variability in drug plasma concentrations .
- Excretion : A significant portion of desmethyl fluvoxamine is excreted as glucuronide conjugates, indicating that glucuronidation plays a crucial role in its elimination from the body .
Biological Activity
The biological activity of desmethyl fluvoxamine beta-D-glucuronide can be summarized through several key mechanisms:
- Serotonin Reuptake Inhibition : As a metabolite of fluvoxamine, desmethyl fluvoxamine retains some inhibitory effects on serotonin reuptake, contributing to its antidepressant properties. Studies have shown that it may act on serotonin transporters similarly to its parent compound .
- Sigma-1 Receptor Affinity : Research indicates that fluvoxamine has a high affinity for sigma-1 receptors, which are implicated in neuroprotection and modulation of neurotransmitter systems. Desmethyl fluvoxamine may also interact with these receptors, potentially enhancing its therapeutic effects .
- Drug Interactions : Desmethyl fluvoxamine's activity can be influenced by drug-drug interactions, particularly with other medications metabolized by CYP2D6. For instance, co-administration with apatinib has been shown to significantly alter the plasma exposure and metabolic clearance of fluvoxamine and its metabolites .
Case Studies and Research Findings
- Study on CYP2D6 Variants : A study investigated the impact of various CYP2D6 gene polymorphisms on the metabolism of fluvoxamine and its metabolites. It was found that certain variants significantly increased the clearance rates of desmethyl fluvoxamine, suggesting a need for personalized dosing strategies in clinical settings .
- Drug Interaction Studies : In vivo studies demonstrated that co-administration of apatinib with fluvoxamine reduced the production of desmethyl fluvoxamine significantly. This interaction highlights the importance of understanding metabolic pathways when prescribing SSRIs alongside other medications .
- Binding Studies : Dynamic PET scans have shown that fluvoxamine binds to sigma-1 receptors in living human brains at therapeutic doses. This binding may extend to desmethyl fluvoxamine, suggesting potential roles in modulating mood and cognition through sigma receptor pathways .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(5E)-5-(2-aminoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27F3N2O8/c21-20(22,23)12-6-4-11(5-7-12)13(25-32-10-8-24)3-1-2-9-31-19-16(28)14(26)15(27)17(33-19)18(29)30/h4-7,14-17,19,26-28H,1-3,8-10,24H2,(H,29,30)/b25-13+/t14-,15-,16+,17-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHCANBAKJDDQR-PCTIKJEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NOCCN)CCCCOC2C(C(C(C(O2)C(=O)O)O)O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/OCCN)/CCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27F3N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747551 | |
Record name | (5E)-5-[(2-Aminoethoxy)imino]-5-[4-(trifluoromethyl)phenyl]pentyl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89103-66-2 | |
Record name | (5E)-5-[(2-Aminoethoxy)imino]-5-[4-(trifluoromethyl)phenyl]pentyl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.